
N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea, commonly known as CCTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of CCTU involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit enzymes such as topoisomerase II and HIV-1 integrase, which are involved in DNA replication and viral replication, respectively. CCTU has also been found to inhibit cyclooxygenase enzymes, which are involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
CCTU has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antitumor and antiviral activities, which make it a potential candidate for the development of anticancer and antiviral drugs. CCTU has also been found to exhibit anti-inflammatory and analgesic activities, which make it a potential candidate for the development of anti-inflammatory and analgesic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
CCTU has several advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit various enzymes and proteins, which makes it a potential candidate for the development of drugs. However, one of the limitations is its toxicity, which makes it difficult to use in vivo experiments. Another limitation is its solubility, which makes it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for the research on CCTU. One of the major directions is the development of CCTU-based drugs for the treatment of various diseases such as cancer, viral infections, and inflammation. Another direction is the development of CCTU-based corrosion inhibitors for various metals. Further research is also needed to investigate the toxicity and solubility of CCTU, which will help in the development of safe and effective drugs.
Conclusion:
In conclusion, CCTU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of CCTU in various scientific fields.
Méthodes De Synthèse
CCTU can be synthesized through various methods, including the reaction of 1H-tetrazole-5-thiol with cyclohexyl isocyanate. Another method involves the reaction of 1H-tetrazole-5-thiol with cyclohexyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization from a suitable solvent. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
CCTU has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a corrosion inhibitor for various metals such as steel, copper, and aluminum. CCTU has been found to be an effective inhibitor for the corrosion of these metals, and its mechanism of action involves the formation of a protective layer on the metal surface.
CCTU has also been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor and antiviral activities, and its mechanism of action involves the inhibition of various enzymes such as topoisomerase II and HIV-1 integrase. CCTU has also been found to exhibit anti-inflammatory and analgesic activities, and its mechanism of action involves the inhibition of cyclooxygenase enzymes.
Propriétés
IUPAC Name |
N-(2H-tetrazol-5-ylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6OS/c16-7(6-4-2-1-3-5-6)10-9(17)11-8-12-14-15-13-8/h6H,1-5H2,(H3,10,11,12,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDFJIXHVVZDGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


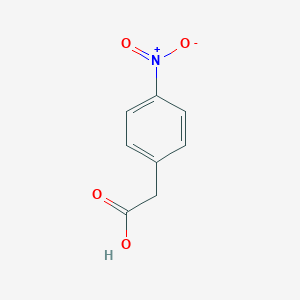
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)
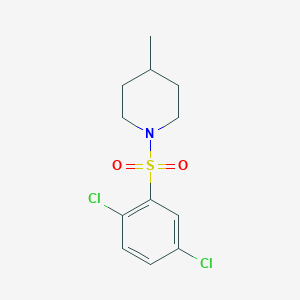
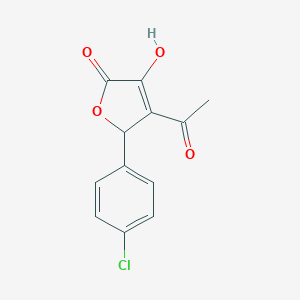

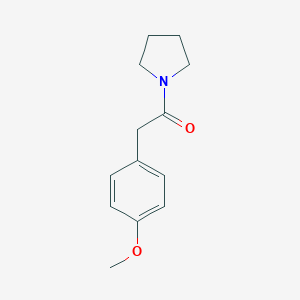
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)
![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)
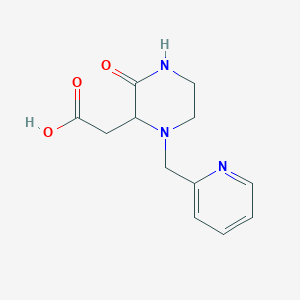
![2-[(2,4-Dichlorobenzyl)amino]-2-methyl-1,3-propanediol](/img/structure/B359662.png)
![N-tert-butyl-2-(4-{[(2-hydroxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B359664.png)